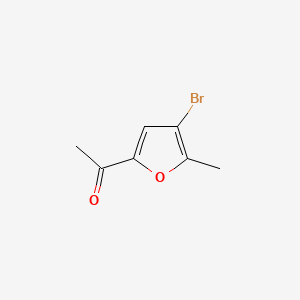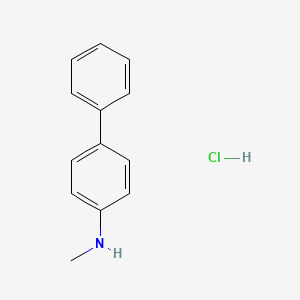
4-Amino-5-chloropyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloropyridin-2-OL is an organic compound that belongs to the class of chloropyridines. It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring, along with a hydroxyl group (-OH) at the second position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of chemical reagents and catalysts to facilitate the desired transformations. For instance, the Suzuki–Miyaura coupling reaction is widely employed for the formation of carbon-carbon bonds, utilizing organoboron reagents under mild and functional group-tolerant conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Amino-5-chloropyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of dyes, pigments, and photochromic materials
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized as an intermediate in various chemical reactions
Uniqueness: 4-Amino-5-chloropyridin-2-OL is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its analogs.
Propriétés
Numéro CAS |
1227595-33-6 |
|---|---|
Formule moléculaire |
C5H5ClN2O |
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
4-amino-5-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9) |
Clé InChI |
JFVXIFYBTNNNAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CNC1=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)





![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)

![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)


![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
